Cas no 898769-44-3 (4'-Chloro-3-(2,3-dimethylphenyl)propiophenone)

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone is a specialized organic compound featuring a chloro-substituted propiophenone backbone with a 2,3-dimethylphenyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its chloro and dimethylphenyl substituents enhance selectivity in cross-coupling reactions and other transformations, facilitating the production of complex molecules. The compound exhibits stability under standard handling conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular architecture allows for precise modifications, making it particularly useful in the development of bioactive compounds and advanced materials. Suitable for research and industrial use, it meets high purity standards for synthetic chemistry applications.
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone structure
898769-44-3 structure
Product Name:4'-Chloro-3-(2,3-dimethylphenyl)propiophenone
CAS No:898769-44-3
MF:C17H17ClO
MW:272.769284009933
MDL:MFCD03843625
CID:871131
PubChem ID:24726235
Update Time:2025-06-07

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
    • 4'-CHLORO-3-(2,3-DIMETHYLPHENYL)PROPIOPHENONE
    • 898769-44-3
    • DTXSID80644628
    • MFCD03843625
    • AKOS016021756
    • 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone
    • MDL: MFCD03843625
    • Inchi: 1S/C17H17ClO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3
    • InChI Key: URDSAXPKIAGMGO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CCC1C=CC=C(C)C=1C)=O

Computed Properties

  • Exact Mass: 272.09700
  • Monoisotopic Mass: 272.0967929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.77230

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone Pricemore >>

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4'-Chloro-3-(2,3-dimethylphenyl)propiophenone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:898769-44-3)4'-Chloro-3-(2,3-dimethylphenyl)propiophenone
Order Number:A1189450
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:09
Price ($):393.0
Email:sales@amadischem.com

Additional information on 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone

Chemical Profile of 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898769-44-3)

4'-Chloro-3-(2,3-dimethylphenyl)propiophenone, identified by the chemical registration number CAS No. 898769-44-3, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This molecule, featuring a chlorinated propiophenone core with dimethylphenyl substitution, has garnered attention due to its versatile applications in the development of bioactive molecules. The structural motif of this compound includes a benzophenone derivative with chloro and dimethyl substituents, which imparts unique reactivity and functional properties suitable for various synthetic pathways.

The synthesis of 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The chlorination step at the para position relative to the propiophenone moiety is critical and requires precise control to achieve high selectivity. Advanced catalytic systems and green chemistry principles have been increasingly employed to optimize yield and minimize environmental impact. Recent advancements in palladium-catalyzed cross-coupling reactions have also enabled more efficient synthetic routes, allowing for the introduction of additional functional groups with enhanced precision.

This compound has found utility in the pharmaceutical industry as an intermediate in the synthesis of more complex drug candidates. Its aromatic structure provides a scaffold that can be modified through various chemical transformations, making it a valuable building block for medicinal chemists. For instance, the chloro group can be further functionalized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, while the propiophenone ring can undergo oxidation or reduction to yield different pharmacophores. Such modifications have been explored in the development of novel therapeutic agents targeting neurological disorders, infectious diseases, and inflammatory conditions.

Recent studies have highlighted the potential of 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone in the synthesis of kinase inhibitors, which are pivotal in treating cancers and other chronic diseases. The dimethylphenyl group enhances lipophilicity, improving membrane permeability and bioavailability of drug candidates derived from this scaffold. Additionally, computational modeling and molecular dynamics simulations have been employed to predict binding affinities and optimize lead compounds based on this structure. Such computational approaches have accelerated the drug discovery process by reducing the need for extensive experimental screening.

The role of 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone in agrochemical research is also noteworthy. Its derivatives have shown promise as intermediates in the synthesis of herbicides and fungicides due to their ability to interact with biological targets in plants. The chloro substituent facilitates further derivatization into more complex molecules with enhanced pesticidal activity. Researchers are exploring novel formulations that leverage this compound's structural features to improve efficacy while reducing environmental persistence.

In conclusion, 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898769-44-3) represents a versatile chemical entity with broad applications across multiple industries. Its unique structural features make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new methodologies for its functionalization and application, this compound is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898769-44-3)4'-Chloro-3-(2,3-dimethylphenyl)propiophenone
A1189450
Purity:99%
Quantity:1g
Price ($):393.0
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